Structural Differentiation: 3,4-Dimethoxybenzamide Isomerism vs. 2,3-Dimethoxy Analog
The target compound possesses a 3,4-dimethoxy substitution on the benzamide ring, which is an isomeric variant of the 2,3-dimethoxy analog (CAS 955705-85-8) . No direct head-to-head biological comparison between these two specific compounds has been identified in publicly available primary literature [1]. However, from a class-level perspective, the shift of a methoxy group from the 2,3- to the 3,4- position is known to alter the vector of hydrogen bond acceptors, molecular dipole moment, and potential for intramolecular interactions, which can lead to differential target engagement within the broader tetrahydroisoquinoline pharmacophore class [2].
| Evidence Dimension | Substituent Positional Isomerism (Structural) |
|---|---|
| Target Compound Data | 3,4-dimethoxybenzamide regioisomer |
| Comparator Or Baseline | 2,3-dimethoxybenzamide regioisomer (CAS 955705-85-8) |
| Quantified Difference | No quantitative comparative biological data available |
| Conditions | N/A (structural comparison only) |
Why This Matters
For researchers synthesizing focused libraries or optimizing a lead series, the choice between regioisomers is critical, as it can determine the success of a structure-activity relationship campaign, making this compound a necessary control or alternative candidate.
- [1] Literature search performed on [Date]. No direct comparative studies found for CAS 955708-46-0 vs. CAS 955705-85-8 in primary journals or patents. View Source
- [2] Lange, U., Ochse, M., Braje, W., et al. Tetrahydroisoquinolines, pharmaceutical compositions containing them, and their use in therapy. US Patent 8,653,100 B2. Issued February 18, 2014. Retrieved from https://patents.google.com/patent/US8653100B2/en View Source
